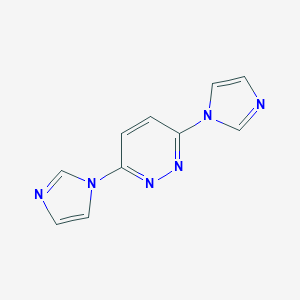

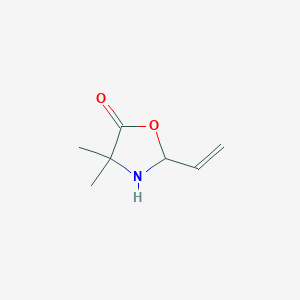

3,6-Di(1H-imidazol-1-il)piridazina

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, has been developed through routes that involve cyclization of diamino-pyridines with ethyl orthoformate and oxidative cyclization with aryl aldehydes (Carroll Temple et al., 1987). Additionally, microwave-assisted synthesis has been used to accelerate the synthesis of substituted pyridazines, offering an alternative route for producing such compounds efficiently (R. Hoogenboom et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,6-Di(1H-imidazol-1-yl)pyridazine has been explored through various studies. For example, the coordination of similar ligands to metal moieties was investigated, highlighting their electronic properties and ability to form complex structures (C. Álvarez et al., 2015).

Chemical Reactions and Properties

Research on related imidazo[1,2-b]pyridazine derivatives has shown a variety of chemical reactions, including their use as potent and selective inhibitors in pharmacological models, indicating their significant reactivity and potential as functional molecules (Chunjian Liu et al., 2019).

Physical Properties Analysis

The synthesis and study of related compounds have provided insights into their physical properties, such as the conditions required for their synthesis and the effects of microwave irradiation on their production, suggesting that these compounds can be characterized by specific physical parameters that influence their synthesis and stability.

Chemical Properties Analysis

Imidazo[1,2-b]pyridazines and their derivatives have been explored for their chemical properties, particularly their potential as central nervous system agents and their binding affinity to biological targets, reflecting the chemical versatility and functional potential of compounds within this class (G. Barlin et al., 1995).

Aplicaciones Científicas De Investigación

Síntesis de otros compuestos

3,6-Di(1H-imidazol-1-il)piridazina se puede utilizar como un bloque de construcción en la síntesis de otros compuestos complejos . Por ejemplo, se puede utilizar en la síntesis de 1-sustituido-2-(5-sustituido-1-fenil-1-H-pirazol-3-il)-1H-benzo[d]imidazol y 4-(1-cloro-1H-benzo[d]imidazol-2-il)-6-fluoropirimidin-2-amina .

Aplicaciones en la ciencia de materiales

En la ciencia de materiales, this compound se puede utilizar en la creación de nuevos complejos de ligandos mixtos . Estos complejos pueden tener propiedades únicas y aplicaciones potenciales en diversos campos .

Síntesis química

This compound se puede utilizar en la síntesis química para la preparación de beta-ceto sulfonas . También se puede utilizar para convertir alcoholes y aminas en carbamatos, ésteres y ureas .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), and P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .

Propiedades

IUPAC Name |

3,6-di(imidazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c1-2-10(16-6-4-12-8-16)14-13-9(1)15-5-3-11-7-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHPOOTWIHFSSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507301 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177648-99-6 | |

| Record name | 3,6-Di(1H-imidazol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)